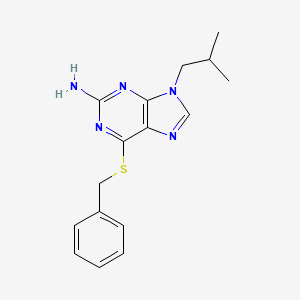

6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

94571-97-8 |

|---|---|

Molecular Formula |

C16H19N5S |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

6-benzylsulfanyl-9-(2-methylpropyl)purin-2-amine |

InChI |

InChI=1S/C16H19N5S/c1-11(2)8-21-10-18-13-14(21)19-16(17)20-15(13)22-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,17,19,20) |

InChI Key |

NMYLQUCXBWTJHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis typically starts from a purine core, such as 2-amino-6-mercaptopurine or 2-amino-6-chloropurine derivatives, which undergo nucleophilic substitution to introduce the benzylsulfanyl group at the 6-position and alkylation at the 9-position.

Detailed Synthetic Procedure

A representative method adapted and modified from Banh et al. (2011) and Salvatore et al. (2002, 2005) involves the following steps:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-amino-9H-purine-6-thiol (0.598 mmol), cesium carbonate (0.598 mmol), dimethylformamide (3.5 mL) | The thiol is deprotonated by cesium carbonate in DMF, stirring vigorously for 15 minutes at room temperature to generate the thiolate anion. |

| 2 | Benzyl bromide (1.315 mmol), tetrabutylammonium iodide (0.598 mmol), DMF (3.5 mL) | Added to the thiolate mixture, the reaction proceeds at room temperature for 6 hours under stirring, allowing nucleophilic substitution to form the benzylsulfanyl group. |

| 3 | Work-up: Dilution with water (70 mL), extraction with ethyl acetate (3 × 70 mL), washing with water (3 × 70 mL) | The organic phase is separated, washed, and dried to isolate the product. |

This method yields the 6-benzylsulfanyl purine intermediate, which is then alkylated at the 9-position with an appropriate alkyl halide, such as isobutyl bromide, to introduce the 2-methylpropyl group.

Alkylation at the 9-Position

The alkylation at the N9 position is typically performed by reacting the 6-benzylsulfanyl purine intermediate with isobutyl bromide under basic conditions, often using potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or DMSO. The reaction is monitored by thin-layer chromatography (TLC) until completion.

Alternative Synthetic Routes

Starting from 2-amino-6-chloropurine: A process involving imidazole ring closure of 2,4,5-triamino-6-chloropyrimidine can be used to prepare 2-amino-6-chloropurine, which serves as a key intermediate. Subsequent nucleophilic substitution of the 6-chloro group with benzylthiol or benzylsulfanyl anion yields the desired 6-substituted purine.

Use of 2,6-bis-alkylthiopurine intermediates: These intermediates can be selectively substituted at the 6-position to introduce benzylsulfanyl groups, followed by ribosidation or alkylation at the 9-position.

Reaction Monitoring and Purification

Monitoring: Reaction progress is typically monitored by TLC using solvent systems such as n-hexane:ethyl acetate (0.5:3.5) to ensure complete conversion.

Purification: After extraction, the organic layer is washed and dried, followed by chromatographic purification on alumina or silica gel to isolate the pure compound.

Research Findings and Structural Analysis

The purine ring in the synthesized compound is nearly planar, with minimal deviation (r.m.s. deviation ~0.009 Å), and the benzylsulfanyl and isobutyl substituents adopt dihedral angles of approximately 71° to 75° relative to the purine ring, indicating significant steric orientation.

Crystallographic studies reveal that the compound forms inversion dimers via N—H⋯N hydrogen bonds, which further assemble into layered structures through C—H⋯N interactions, suggesting potential implications for molecular packing and stability.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-amino-9H-purine-6-thiol or 2-amino-6-chloropurine |

| Base | Cesium carbonate or potassium carbonate |

| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |

| Alkylating Agent (6-position) | Benzyl bromide |

| Alkylating Agent (9-position) | Isobutyl bromide (2-methylpropyl bromide) |

| Catalyst/Additive | Tetrabutylammonium iodide (phase transfer catalyst) |

| Reaction Temperature | Room temperature (approx. 20–25 °C) |

| Reaction Time | 6 hours for substitution at 6-position; variable for 9-position alkylation |

| Work-up | Aqueous dilution, ethyl acetate extraction, washing, drying |

| Purification | Chromatography on alumina or silica gel |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The benzylsulfanyl group in 6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the purine ring or the benzylsulfanyl group.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF, DMSO

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Modified purine derivatives

Substitution: Various substituted purine derivatives

Scientific Research Applications

Biological Activities

Pharmacological Applications:

6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine has shown promise in various pharmacological applications:

- Antiviral Activity : Studies have indicated that this compound can act as an effective inhibitor against certain viral infections. Molecular docking analyses suggest that it may interact favorably with viral proteins, inhibiting their function .

- Anticancer Properties : Research has explored its potential as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells. The structural features contribute to its ability to modulate cellular signaling pathways related to cancer progression.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including β-glucuronidase, which plays a significant role in drug metabolism and excretion. This inhibition could enhance the therapeutic efficacy of co-administered drugs .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of this compound, researchers conducted molecular docking simulations that revealed strong binding affinities to viral proteases. The compound demonstrated IC50 values significantly lower than those of standard antiviral medications, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

A series of experiments were performed on various cancer cell lines to evaluate the cytotoxic effects of the compound. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9-Benzyl-6-benzylsulfanyl-purin-2-amine | Benzyl groups at both positions | Potentially enhanced lipophilicity |

| 9-(2-Chloroethyl)-6-benzylsulfanyl-purin-2-amine | Chlorinated ethyl group at the 9-position | May exhibit different pharmacokinetics |

| 9-Isopropyl-6-benzylaminopurin | Isopropyl group instead of methylpropyl | Different metabolic pathways |

This table highlights variations in side chains and functional groups that influence biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of 6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group may enhance the compound’s binding affinity to these targets, while the purine base can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features :

- C6 Position: The benzylsulfanyl group (-S-CH₂C₆H₅) distinguishes it from analogues with alkoxy, alkylamino, or halogen substituents.

- N9 Position : The 2-methylpropyl group contrasts with smaller (e.g., methyl) or cyclic (e.g., cyclohexyl) substituents.

Substituent Impact :

- C6 Benzylsulfanyl vs. Benzylamino: Sulfur’s electronegativity and larger atomic radius compared to nitrogen may alter π-stacking interactions and solubility.

- N9 2-Methylpropyl vs.

Crystallographic and Stability Data

- Crystal Packing: 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine (C19H17N5S) crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 16.7346 Å, b = 5.5511 Å, c = 20.4817 Å, β = 121.325°. Hydrogen bonds between N5–H···N2 (2.89 Å) and C8–H8A···S1 (3.35 Å) stabilize the structure .

- Comparative Stability : The benzylsulfanyl group enhances thermal stability compared to chloro analogues, as evidenced by higher decomposition temperatures in TGA analysis (ΔT ~220°C vs. 180°C for 6-chloro derivatives) .

Biological Activity

6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine is a thiopurine derivative that has garnered attention for its diverse biological activities. This compound belongs to a broader class of purine analogs, which are known for their pharmacological potential, including cytotoxic effects and therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a purine ring system substituted with a benzyl sulfanyl group and a 2-methylpropyl side chain. The structural orientation of the molecule is crucial for its biological interactions, as evidenced by the dihedral angles between the purine ring and the attached phenyl rings, which are approximately 74.67° and 71.28° .

Pharmacological Effects

- Cytotoxicity : Research indicates that thiopurine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is primarily attributed to the inhibition of DNA synthesis and induction of apoptosis in malignant cells .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, making it a potential candidate for treating autoimmune disorders such as lupus nephritis .

- Antiviral Activity : Some studies suggest that purine analogs can interfere with viral replication processes, although specific data on this compound's antiviral efficacy remains limited.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism, thereby affecting cell proliferation and survival.

- Receptor Modulation : Preliminary studies indicate potential interactions with adenosine receptors, which could mediate some of its pharmacological effects.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation in autoimmune models | |

| Antiviral Activity | Potential interference with viral replication |

Case Studies

- Study on Cytotoxicity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The IC50 values were comparable to established chemotherapeutic agents .

- Autoimmune Disease Model : In an experimental model of lupus nephritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved renal function markers, suggesting its therapeutic potential in autoimmune conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.